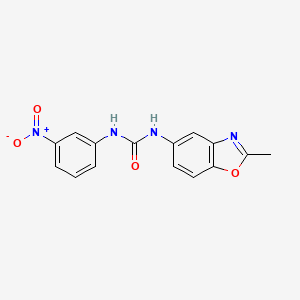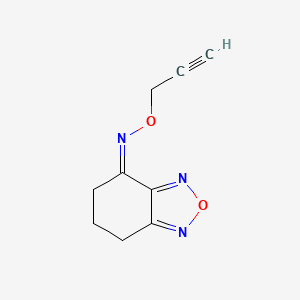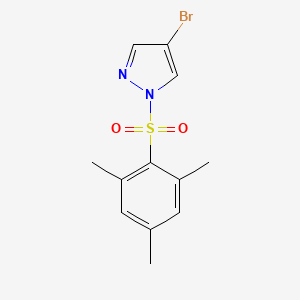
N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of substituted ureas and is a white crystalline solid that is insoluble in water. Diuron is a non-selective herbicide that inhibits photosynthesis in plants, leading to their death.
Wirkmechanismus
N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea inhibits photosynthesis in plants by blocking the electron transport chain in chloroplasts. It binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This results in the inhibition of electron transport, leading to the production of reactive oxygen species and the destruction of chlorophyll molecules. As a result, the plant is unable to produce energy through photosynthesis and eventually dies.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea has been shown to have toxic effects on a variety of organisms, including plants, animals, and microorganisms. It can cause damage to the liver, kidneys, and reproductive organs in mammals and can also affect the growth and development of aquatic organisms. N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea has been found to accumulate in soil and water, and its persistence in the environment can lead to long-term ecological effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea is a widely used herbicide that is readily available and relatively inexpensive. It is also stable and easy to handle, making it a popular choice for laboratory experiments. However, its non-selective nature can make it difficult to use in experiments that require specific target organisms. Additionally, its toxicity to some organisms can limit its use in certain experiments.
Zukünftige Richtungen
There are several areas of future research that could be pursued in relation to N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea. One potential direction is to investigate the development of more selective herbicides that can target specific weeds without affecting other organisms. Another area of research could be to study the effects of N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea on soil microorganisms and their role in nutrient cycling and plant growth. Additionally, the fate and transport of N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea in the environment could be further studied to better understand its potential for long-term ecological effects.
Synthesemethoden
N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea can be synthesized by reacting 3-chloroaniline with 2-methyl-3-nitroaniline in the presence of phosgene or triphosgene. The reaction takes place in an organic solvent such as chloroform or toluene and is catalyzed by a base such as pyridine. The resulting product is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in scientific research to study the mechanisms of photosynthesis inhibition in plants, the impact of herbicides on soil microorganisms, and the fate and transport of herbicides in the environment. N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea has also been used in studies on the effects of herbicides on aquatic organisms and their potential for bioaccumulation in food chains.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-9-12(6-3-7-13(9)18(20)21)17-14(19)16-11-5-2-4-10(15)8-11/h2-8H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPIUPRQRPVSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-methyl-3-nitrophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)
![1-ethyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5779997.png)

![3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B5780023.png)
amino]methyl}-5-methoxyphenol](/img/structure/B5780030.png)
![methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5780047.png)


![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5780066.png)
![N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5780069.png)
![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5780072.png)
